molecular formula C19H21FN6O2S B2772580 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-60-3

2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2772580
CAS No.: 941948-60-3
M. Wt: 416.48
InChI Key: SWTQBSFJHNVLAL-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a chemical compound designed for scientific research, belonging to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds is recognized in medicinal chemistry for its potential as a tyrosine kinase inhibitor. Compounds with this core structure have demonstrated significant biological activity, particularly in targeting kinases like Src, which is a non-receptor tyrosine kinase extensively implicated in cancer progression, including processes such as aberrant cell proliferation, survival, and migration . The specific structure of this compound features key modifications that are critical for its research value: a 6-(methylthio) group and a 4-morpholino substitution on the pyrazolo[3,4-d]pyrimidine scaffold, which is further functionalized with a 2-fluorobenzamide side chain. These features are strategically chosen, as similar structural motifs in other pyrazolo[3,4-d]pyrimidine derivatives have been shown to confer potent inhibitory activity against Src kinase in enzymatic assays . The morpholino ring, in particular, is a common pharmacophore in kinase inhibitor design that can influence potency and selectivity. Researchers can utilize this compound as a tool to investigate Src-related signaling pathways in various cellular models. Studies on analogous compounds have shown that such inhibitors can affect cancer cell viability and tumorigenicity, and may enhance cancer cell sensitivity to other treatments, such as ionizing radiation . This product is provided for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-8-10-28-11-9-25)14-12-22-26(17(14)24-19)7-6-21-18(27)13-4-2-3-5-15(13)20/h2-5,12H,6-11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTQBSFJHNVLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be accomplished through a multi-step process:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This involves the reaction of appropriate substituted hydrazines with substituted pyrimidines under acidic conditions.

  • Introduction of the methylthio group: : The methylthio group can be introduced via nucleophilic substitution reactions using reagents like methylthiolates.

  • Formation of the morpholino group: : This is typically achieved through nucleophilic substitution reactions involving morpholine and appropriate leaving groups.

  • Attachment of the fluoro group: : This can be done via electrophilic fluorination or other fluorination techniques.

  • Coupling the pyrazolo[3,4-d]pyrimidine derivative with the benzamide: : This final coupling step often requires activation of the carboxylic acid or amine group using reagents like carbodiimides.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but with optimizations to improve yield and reduce production costs. This might involve the use of continuous flow reactors, advanced catalysis, or other techniques to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions at the methylthio group, potentially converting it to a sulfoxide or sulfone.

  • Reduction: : The nitro group (if present) can be reduced to an amine.

  • Substitution: : Nucleophilic or electrophilic substitution can occur at the fluoro or morpholino groups, depending on the reaction conditions.

Common Reagents and Conditions Used

  • Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

  • Substitution: : Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity
Research has indicated that compounds structurally related to 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibit promising anti-inflammatory properties. For instance, studies have shown that pyrazolo derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. The introduction of electron-withdrawing groups such as fluorine has been associated with enhanced activity against COX-II, making these compounds potential candidates for developing anti-inflammatory medications .

2. Antiviral Activity
The compound's structural features suggest potential antiviral applications. Pyrazolo derivatives have been evaluated for their efficacy against various viral strains. Notably, modifications at specific positions on the pyrazolo ring can significantly influence antiviral potency. For example, certain derivatives have demonstrated high activity against retroviruses by inhibiting reverse transcriptase, which is vital for viral replication .

3. Anticancer Properties
Studies have also explored the anticancer potential of pyrazolo derivatives. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the morpholine group in the structure may enhance solubility and bioavailability, further supporting its application in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of substituents such as the morpholine and methylthio groups.
  • Fluorination at the benzamide position.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Anti-inflammatory Properties
A study involving a series of pyrazole analogs demonstrated that compounds with structural similarities to this compound exhibited significant inhibition of COX-II in vitro. The most active compound showed a percentage inhibition comparable to established anti-inflammatory drugs like phenylbutazone .

Case Study 2: Antiviral Efficacy
In vitro studies assessing the antiviral activity of pyrazolo derivatives revealed that certain modifications led to enhanced efficacy against HIV strains. Compounds with a similar backbone as this compound were found to inhibit reverse transcriptase effectively at low micromolar concentrations .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is largely dependent on its specific use. In medicinal applications, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the fluoro and methylthio groups can enhance its binding affinity and specificity to the target protein. The morpholino group may increase its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylthio-6-morpholino-1H-pyrazolo[3,4-d]pyrimidine

  • 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 4-morpholino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

The unique combination of the fluoro group, methylthio group, and morpholino group in 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide makes it distinct

Biological Activity

The compound 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS Number: 941948-60-3) is a complex organic molecule characterized by its unique structural components, including a fluoro group, a methylthio group, and a morpholino moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development.

Chemical Structure and Properties

The molecular formula of the compound is C19H21FN6O2SC_{19}H_{21}FN_{6}O_{2}S, with a molecular weight of 416.5 g/mol. Its structural diversity is significant for its biological activity, as it may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC19H21FN6O2SC_{19}H_{21}FN_{6}O_{2}S
Molecular Weight416.5 g/mol
CAS Number941948-60-3

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, inhibiting their activity. The presence of the fluoro and methylthio groups enhances its binding affinity, while the morpholino group potentially increases solubility and bioavailability. This mechanism suggests that the compound could serve as a scaffold for designing inhibitors against various biological targets.

Anticancer Properties

Research indicates that compounds similar to this benzamide derivative exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated derivatives have demonstrated their ability to induce cell death in sensitive cancer cells through metabolic activation and subsequent binding to macromolecules within those cells .

Antiviral Activity

Some pyrazolo[3,4-d]pyrimidine derivatives have shown promising antiviral properties. For example, modifications at specific positions on the pyrazole ring can enhance antiviral activity against viral targets. The compound's structure may enable it to interact effectively with viral proteins or enzymes, inhibiting their function .

Study 1: Antiproliferative Effects

A study exploring the antiproliferative effects of related pyrazolo[3,4-d]pyrimidines found that certain derivatives exhibited EC50 values ranging from 130 μM to 263 μM against various cancer cell lines. These findings suggest that structural modifications can significantly impact biological efficacy .

Study 2: Enzyme Inhibition

Research involving enzyme inhibition assays demonstrated that similar compounds could inhibit specific kinases involved in cancer progression. For instance, certain derivatives were shown to inhibit RET kinase activity effectively, indicating potential therapeutic applications in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Start with the pyrazolo[3,4-d]pyrimidine core, functionalized at the 4-position with morpholine via nucleophilic substitution. Introduce methylthio at the 6-position using sodium methoxide or analogous reagents . Couple the resulting intermediate with 2-fluoro-benzamide via an ethyl spacer using carbodiimide-mediated amidation. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to minimize by-products like sulfoxide derivatives (from methylthio oxidation) .
  • Key Data :

StepReagents/ConditionsYield Range
Morpholine substitutionMorpholine, K2CO3, DMF, 80°C65–75%
Methylthio introductionNaSMe, MeOH, reflux70–85%
Final couplingEDCI, HOBt, DCM, RT50–60%

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Use 1H/13C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in 19F NMR, morpholine’s triplet at δ 3.6–3.8 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ at m/z 516.1542). X-ray crystallography resolves ambiguous regiochemistry in the pyrazolo-pyrimidine core .

Q. What in vitro assays are suitable for initial target identification of this compound?

  • Methodology : Screen against kinase panels (e.g., PI3K/mTOR, JAK/STAT) due to morpholino and pyrimidine motifs’ known kinase inhibition . Use fluorescence polarization assays for binding affinity (IC50) and SPR for kinetic analysis. Compare with analogs like 4-(trifluoromethyl)benzamide derivatives .

Advanced Research Questions

Q. How does the methylthio group at the 6-position influence the compound’s pharmacokinetics and metabolic stability?

  • Methodology : Perform hepatic microsome assays (human/rodent) to track methylthio oxidation to sulfoxide/sulfone derivatives, which may alter solubility and half-life . Use LC-MS/MS to quantify metabolites. Compare with des-methylthio analogs to isolate the group’s contribution .
  • Data Contradiction : Some studies report methylthio enhances membrane permeability , while others note rapid oxidation in vivo reduces bioavailability . Resolve by testing under varying oxidative conditions (e.g., H2O2 vs. CYP450 enzymes).

Q. What strategies can mitigate off-target effects linked to the morpholino substituent?

  • Methodology : Conduct proteome-wide profiling (e.g., thermal shift assays) to identify non-kinase targets. Modify morpholino with bulkier groups (e.g., piperazine) to sterically hinder non-specific interactions. Validate via cryo-EM to visualize binding pockets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against PI3Kδ?

  • Methodology : Synthesize derivatives with:

  • Varied benzamide substituents (e.g., 3-fluoro vs. 4-fluoro) to probe hydrophobic pockets.
  • Alternative heterocycles (e.g., pyridyl instead of morpholino) for H-bonding optimization .
    • SAR Table :
DerivativePI3Kδ IC50 (nM)Solubility (µg/mL)
Parent compound12.3 ± 1.58.2
3-Fluoro-benzamide9.8 ± 0.96.5
Pyridyl-morpholino6.4 ± 0.715.1

Q. How can contradictory data on the compound’s cytotoxicity in different cancer cell lines be resolved?

  • Methodology : Perform transcriptomic profiling (RNA-seq) on sensitive vs. resistant lines (e.g., A549 vs. MCF-7) to identify differential expression of targets like mTOR or efflux pumps (e.g., ABCG2). Use CRISPR knockdown to validate resistance mechanisms .

Methodological Challenges

Q. What analytical techniques resolve batch-to-batch variability in sulfoxide impurity levels?

  • Methodology : Implement HPLC-DAD with a C18 column (gradient: 0.1% TFA in H2O/MeCN) to quantify sulfoxide at 254 nm. Optimize storage conditions (argon atmosphere, -20°C) to prevent oxidation .

Q. How can in vivo efficacy studies be designed to account for species-specific metabolite profiles?

  • Methodology : Compare pharmacokinetics in murine vs. humanized liver chimeric mice. Use PET imaging with 18F-labeled compound to track tissue distribution .

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